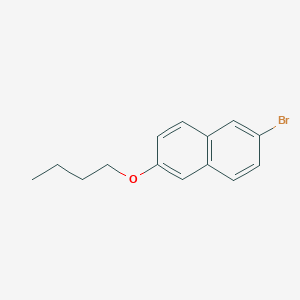

2-Bromo-6-butoxynaphthalene

描述

Overview of Naphthalene (B1677914) Derivatives in Chemical Science

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. numberanalytics.comwikipedia.orgijrpr.com This fundamental structure serves as a scaffold for a vast array of derivatives, which are formed by substituting one or more hydrogen atoms with various functional groups. thieme-connect.comresearchgate.net These derivatives are pivotal in organic chemistry, acting as building blocks for more complex molecules. numberanalytics.comijrpr.com Their applications are extensive, spanning from the synthesis of dyes, polymers, and pharmaceuticals to the development of advanced materials for electronics and energy storage. ijrpr.comacs.orgnewworldencyclopedia.org The unique photophysical and chemical properties of naphthalene derivatives, such as high quantum yield and photostability, make them a focal point of study. nih.gov The ability to modify their structure allows for the fine-tuning of their properties, leading to a broad spectrum of functionalities. researchgate.net

Significance of Brominated Naphthalenes in Organic Chemistry

The introduction of a bromine atom to the naphthalene core, creating brominated naphthalenes, is a crucial strategic step in organic synthesis. These compounds are highly valuable intermediates, primarily due to the reactivity of the carbon-bromine bond. ontosight.ainih.gov The bromine atom can be readily replaced by other functional groups through various reactions, most notably transition metal-catalyzed cross-coupling reactions. nih.gov This versatility allows for the construction of complex molecular architectures. ontosight.ai Halogenated naphthalenes are starting materials for a range of valuable compounds, including those used in the development of pharmaceuticals and materials for optical and electronic devices. nih.govsci-hub.se The position of the bromine atom on the naphthalene ring influences the regioselectivity of subsequent reactions, a key consideration in synthetic design.

Historical Context and Early Research on 2-Bromo-6-butoxynaphthalene

Early research on this compound primarily focused on its synthesis and characterization as a key intermediate for creating more complex molecules. Synthetic routes often involve the etherification of 6-bromo-2-naphthol (B32079) with a butyl halide or the bromination of 2-butoxynaphthalene (B1668118). researchgate.netuchile.cl For instance, a common method involves reacting 6-bromo-2-naphthol with 1-bromobutane (B133212) in the presence of a base like potassium carbonate. researchgate.netuchile.cl Another approach is the Williamson ether synthesis, utilizing 2-bromo-6-hydroxynaphthalene and sec-butanol. The compound has been characterized by techniques such as Nuclear Magnetic Resonance (NMR) and its melting point has been determined. uchile.cl This foundational work established this compound as a versatile building block, particularly for the synthesis of liquid crystals and other functional organic materials. worktribe.comnih.gov

| Property | Value |

| Molecular Formula | C₁₄H₁₅BrO |

| Molecular Weight | 279.17 g/mol |

| CAS Number | 66217-20-7 |

| Appearance | Off-white to white crystalline solid |

| Melting Point | 52-53 °C worktribe.com, 54.0–55.3 °C uchile.cl |

Current Research Landscape and Future Prospects

The current research landscape for this compound continues to leverage its role as a crucial synthetic intermediate. It is actively used in the construction of functionalized naphthalenes for advanced applications. nih.govgoogle.com One significant area of research is in the development of new liquid crystals; the 2,6-disubstituted naphthalene core provided by this compound is a desirable moiety for creating materials with high optical anisotropy. worktribe.com Additionally, it serves as a precursor for synthesizing novel fluorescent probes and dyes. nih.govnih.gov The bromo- and butoxy- groups allow for sequential, regioselective functionalization, making it a valuable tool for creating molecules with tailored electronic and photophysical properties. rsc.org Future prospects for this compound likely lie in its continued use as a building block for materials in optoelectronics, sensor technology, and potentially in the synthesis of biologically active compounds, as the naphthalene scaffold is present in many pharmaceuticals. researchgate.netacs.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-butoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQQRPRDWMYCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396566 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66217-20-7 | |

| Record name | 2-bromo-6-butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 6 Butoxynaphthalene

Established Synthetic Routes

The synthesis of 2-Bromo-6-butoxynaphthalene can be achieved through various reaction pathways, each with distinct starting materials and conditions. The choice of synthetic route often depends on the availability of precursors, desired yield, and scalability of the reaction.

Synthesis from 6-Bromo-2-naphthol (B32079) and 1-Bromobutane (B133212)

A common and direct method for preparing this compound is the reaction between 6-Bromo-2-naphthol and an alkylating agent, 1-Bromobutane. This reaction forms the butoxy ether linkage through nucleophilic substitution. chemicalbook.com The core of this process involves the deprotonation of the hydroxyl group on 6-Bromo-2-naphthol to form a more nucleophilic naphthoxide ion, which then attacks the electrophilic carbon of 1-Bromobutane. youtube.com

The synthesis of this compound from 6-Bromo-2-naphthol and 1-Bromobutane has been performed under various conditions, with the choice of base and solvent playing a critical role in reaction efficiency.

One documented procedure utilizes potassium hydroxide (B78521) (KOH) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent. researchgate.net The reaction proceeds by stirring the reactants at room temperature overnight. researchgate.net Another approach employs sodium hydride (NaH), a stronger base, in a solvent system of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). google.com This method involves stirring for 30 minutes before adding the alkyl halide and heating the solution to 60°C for two hours. google.com A yield of 92% has been reported using sodium hydride in THF. ambeed.com

A third set of conditions involves using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) (CH3CN) as the solvent. uchile.cl This mixture is refluxed for an extended period of 24 hours to drive the reaction to completion. uchile.cl Yet another variation uses sodium hydroxide (NaOH) in a biphasic system of tetrahydrofuran and water, under heating conditions. chemicalbook.com

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

| Base | Solvent(s) | Temperature | Time | Source(s) |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Room Temperature | Overnight | researchgate.net |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) / DMF | 60°C | 2 hours | google.com |

| Potassium Carbonate (K2CO3) | Acetonitrile (CH3CN) | Reflux | 24 hours | uchile.cl |

| Sodium Hydroxide (NaOH) | Tetrahydrofuran (THF) / Water | Heating | Not Specified | chemicalbook.com |

The yield of this compound is highly dependent on the specific reaction conditions employed. High yields have been reported for this synthetic transformation. For instance, the reaction using potassium hydroxide in DMSO achieved a 95% yield of the purified product. researchgate.net Similarly, using sodium hydroxide in a THF/water system has been reported to produce a yield of 93%. chemicalbook.com The use of sodium hydride in THF has also resulted in a high yield of 92%. ambeed.com In contrast, the method utilizing potassium carbonate in refluxing acetonitrile resulted in a more moderate yield of 54%. uchile.cl

Purification of the crude product is essential to isolate this compound from unreacted starting materials and byproducts. A common and effective method is silica (B1680970) gel column chromatography. researchgate.net For example, after an aqueous workup involving extraction with ethyl acetate (B1210297), the crude product can be purified using petroleum ether as the eluent to yield a white solid. researchgate.net An alternative purification strategy involves extraction followed by crystallization. After workup, the product can be crystallized by adding methanol (B129727) to the concentrated organic extract. uchile.cl

Table 2: Yields and Purification Methods

| Reaction Conditions (Base/Solvent) | Yield | Purification Technique | Source(s) |

|---|---|---|---|

| KOH / DMSO | 95% | Column Chromatography | researchgate.net |

| NaOH / THF, Water | 93% | Not Specified | chemicalbook.com |

| NaH / THF | 92% | Not Specified | ambeed.com |

| K2CO3 / Acetonitrile | 54% | Crystallization from Methanol | uchile.cl |

Reaction Conditions and Optimization

Williamson Ether Synthesis Approaches

The synthesis of this compound from 6-Bromo-2-naphthol and 1-Bromobutane is a classic application of the Williamson ether synthesis. wvu.edu This versatile and widely used method for preparing ethers involves an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide. masterorganicchemistry.com

In this specific synthesis, the 6-Bromo-2-naphthol is first deprotonated by a base (such as NaOH, KOH, or NaH) to form the corresponding sodium or potassium 6-bromo-2-naphthoxide ion. youtube.comwvu.edu This naphthoxide ion is a potent nucleophile. youtube.com The subsequent step is the nucleophilic attack of this alkoxide on the primary carbon atom of 1-Bromobutane. youtube.commasterorganicchemistry.com The bromide ion is displaced as the leaving group, resulting in the formation of the ether linkage and yielding this compound. youtube.com The reaction works best with primary alkyl halides like 1-Bromobutane to avoid competing elimination reactions. masterorganicchemistry.com

Bromination of Naphthalene (B1677914) Derivatives

An alternative synthetic strategy involves reversing the order of the steps: alkylation followed by bromination. This pathway would begin with a non-brominated naphthalene precursor, such as 2-naphthol (B1666908). The 2-naphthol would first be converted to 2-butoxynaphthalene (B1668118) via a Williamson ether synthesis with 1-bromobutane. wvu.edu The subsequent step would be the electrophilic bromination of the resulting 2-butoxynaphthalene to introduce the bromine atom onto the naphthalene ring. However, controlling the regioselectivity of the bromination of an activated naphthalene ring can be challenging, potentially leading to a mixture of isomers, which would necessitate careful purification.

Bromination of 2,6-Dimethoxynaphthalene (B181337) and Subsequent Transformations

Another potential, albeit more complex, synthetic route starts with 2,6-Dimethoxynaphthalene. This pathway involves the bromination of this precursor, followed by subsequent chemical transformations to convert the methoxy (B1213986) groups to the desired butoxy group at the 6-position while maintaining the bromo group at the 2-position. This multi-step process would likely involve a selective demethylation of one of the methoxy groups, followed by a Williamson ether synthesis to introduce the butoxy group. The synthesis of a related compound, 2-Bromo-6-(sec-butoxy)naphthalene, has been noted to proceed via the bromination of 2,6-dimethoxynaphthalene followed by appropriate transformations.

Alternative and Emerging Synthetic Strategies

While classical methods exist, alternative strategies offer different advantages in terms of yield, purity, and reaction conditions. These often involve the strategic formation of organometallic intermediates or the carefully controlled introduction of substituents.

A viable and powerful strategy for the functionalization of the naphthalene core involves the generation of a Grignard reagent from a 2-bromo-6-alkoxynaphthalene precursor. This organometallic intermediate can then react with a wide range of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. The general process involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). orgsyn.orgmdpi.comuchile.cl

The formation of the Grignard reagent from a precursor like 2-bromo-6-methoxynaphthalene (B28277) or this compound is initiated by adding the bromo-compound to magnesium turnings in dry THF, often with a crystal of iodine to activate the magnesium surface. orgsyn.orguchile.cl The reaction is exothermic and must be carefully controlled. orgsyn.org The resulting Grignard reagent, for instance, 6-alkoxy-2-naphthylmagnesium bromide, is highly reactive and is typically used immediately in the next step of a synthesis. orgsyn.orguchile.cl For example, such Grignard reagents have been successfully reacted with electrophiles like triethylorthoformate or N,N-dimethylformamide (DMF) to produce the corresponding naphthaldehydes. uchile.clresearchgate.net

Table 1: Grignard Reagent Formation from 2-Bromo-6-alkoxynaphthalene

| Reactant | Reagents | Solvent | Product (Grignard Reagent) | Ref. |

|---|

The introduction of the butoxy group onto the naphthalene ring system to form this compound is commonly achieved via a Williamson ether synthesis, which proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.net This method involves the reaction of 6-bromo-2-naphthol with a suitable butyl electrophile. uchile.clresearchgate.net

In this synthesis, the nucleophile is the naphthoxide ion, which is generated by deprotonating the hydroxyl group of 6-bromo-2-naphthol with a base. uchile.clresearchgate.net This creates a potent oxygen-centered nucleophile. The electrophile is typically an alkyl halide, such as 1-bromobutane, where the carbon atom bonded to the halogen is electron-deficient and susceptible to nucleophilic attack. uchile.clresearchgate.net The naphthoxide attacks this electrophilic carbon, displacing the bromide leaving group and forming the C-O ether bond of this compound.

Table 2: Electrophilic and Nucleophilic Components in SN2 Synthesis

| Role | Compound | Description | Ref. |

|---|---|---|---|

| Nucleophile Precursor | 6-Bromo-2-naphthol | A phenol (B47542) derivative that is deprotonated to form the active nucleophile. | researchgate.net |

| Active Nucleophile | 6-Bromo-2-naphthoxide ion | Formed in situ by reaction with a base. | researchgate.net |

| Electrophile | 1-Bromobutane | A primary alkyl halide that serves as the source of the butyl group. | uchile.clresearchgate.net |

| Leaving Group | Bromide ion (Br⁻) | Displaced from the electrophile during the substitution reaction. | researchgate.net |

The efficiency and selectivity of the SN2 reaction are highly dependent on the choice of catalyst (base) and solvent.

Base/Catalyst: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are used to catalytically generate the nucleophilic naphthoxide from 6-bromo-2-naphthol. uchile.clresearchgate.net The completeness of this deprotonation step is crucial for high reaction yields.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) are particularly effective for SN2 reactions. uchile.clresearchgate.net They can solvate the cation of the base (e.g., K⁺) while leaving the naphthoxide anion relatively "bare" and highly reactive, thus accelerating the reaction rate. Protic solvents like ethanol (B145695) can also be used, but may slow the reaction slightly by solvating the nucleophile through hydrogen bonding. researchgate.net

A specific procedure involves stirring 6-bromo-2-naphthol with potassium hydroxide in DMSO, followed by the addition of 1-bromobutane, which proceeds to completion overnight at room temperature to yield the product in high purity (95% yield after purification). researchgate.net

Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of the synthesis in real-time. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) and eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. chemicalbook.com

By co-spotting the reaction mixture alongside the starting materials (e.g., 6-bromo-2-naphthol and the butyl electrophile), one can observe the gradual disappearance of the reactant spots and the concurrent appearance of a new spot corresponding to the more non-polar product, this compound. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.

Nucleophilic Substitution Reactions (SN2) for Alkoxy Introduction

Catalyst and Solvent Effects on Reaction Efficiency and Selectivity

Chemical Reactivity and Transformation Studies

This compound is not only a final product but also a versatile intermediate for the synthesis of more complex molecules, primarily through reactions involving the carbon-bromine bond. The bromine atom at the 2-position is a key functional handle for palladium-catalyzed cross-coupling reactions.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. ambeed.com In a documented procedure, this compound is first converted into its corresponding boronic ester, 2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . researchgate.net This transformation is achieved by reacting this compound with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as PdCl₂(dppf), and a base like potassium acetate in a solvent like 1,4-dioxane. researchgate.net

This boronic ester intermediate is then coupled with another aryl halide (e.g., a substituted phenothiazine (B1677639) derivative) under palladium catalysis (e.g., Pd(PPh₃)₄) with a base like potassium carbonate (K₂CO₃) in a solvent mixture like THF/water. researchgate.net This demonstrates the utility of this compound as a building block for creating complex, multi-ring aromatic structures. researchgate.net

Table 3: Key Compounds Mentioned in Article

| Compound Name |

|---|

| 1,4-Dioxane |

| 1-Bromobutane |

| 2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound |

| 2-Bromo-6-methoxynaphthalene |

| 6-Bromo-2-naphthol |

| 6-Bromo-2-naphthoxide ion |

| 6-Alkoxy-2-naphthylmagnesium bromide |

| Acetonitrile |

| Bis(pinacolato)diboron |

| Dimethyl sulfoxide (DMSO) |

| Ethanol |

| Ethyl acetate |

| Iodine |

| Magnesium |

| N,N-dimethylformamide (DMF) |

| Palladium(II) chloride bis(diphenylphosphino)ferrocene (PdCl₂(dppf)) |

| Petroleum ether |

| Potassium acetate |

| Potassium carbonate |

| Potassium hydroxide |

| Sodium hydroxide |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Tetrahydrofuran (THF) |

Substitution Reactions of the Bromine Atom

The bromine atom at the 2-position of the naphthalene core is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with a boronic acid or its ester equivalent. This compound can be reacted with various arylboronic acids to produce biaryl compounds. For instance, the coupling with an appropriate boronic acid is a key step in synthesizing derivatives used in materials science. worktribe.comresearchgate.net The reaction typically requires a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand like PCy₃, often in the presence of a base. organic-chemistry.org A related transformation involves the conversion of this compound into its corresponding boronic acid derivative, (6-butoxynaphthalen-2-yl)boronic acid, which can then participate in subsequent Suzuki couplings. osti.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, converting aryl halides into aryl amines. This compound can be coupled with a variety of primary and secondary amines. libretexts.org The reaction is typically catalyzed by a palladium source, like Pd(dba)₂, in combination with a specialized phosphine ligand, such as SPhos, and a strong base like sodium tert-butoxide (NaOtBu). rsc.orgresearchgate.net The choice of solvent can be crucial, with studies on similar halo-aromatics showing that solvents like benzotrifluoride (B45747) (BTF) can lead to higher yields compared to toluene, especially under microwave irradiation. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. nih.gov this compound serves as a substrate for producing intermediates used in the synthesis of anti-inflammatory agents. medchemexpress.com The reductive Heck reaction is a variant where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to a new C-H bond instead of the typical C=C bond formation. nih.gov

Cyanation: The bromine atom can also be substituted by a cyano group. This transformation can be achieved using copper(I) cyanide (CuCN), providing a pathway to naphthonitriles. uchile.cl These nitrile derivatives are valuable intermediates, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂/Phosphine ligand, Base | Biaryl compounds |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)₂/SPhos, NaOtBu | Aryl amines |

| Heck Reaction | Alkene | Palladium catalyst, Base | Substituted alkenes |

| Cyanation | CuCN | - | Nitrile derivative |

Oxidation Reactions of the Butoxy Group

The butoxy group of this compound is generally stable, but it can undergo oxidative cleavage under specific conditions. This reaction typically involves the cleavage of the ether C-O bond.

One potential pathway is through enzymatic oxidation. For example, extracellular peroxygenases from fungi like Agrocybe aegerita are known to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov This process generates a carbonyl compound and an alcohol. For this compound, this would theoretically yield 6-bromo-2-naphthol and butyraldehyde. The mechanism is believed to involve hydrogen abstraction from the carbon adjacent to the ether oxygen, followed by an oxygen rebound to form a hemiacetal, which then hydrolyzes. nih.gov

Chemical methods for ether cleavage often require harsh conditions. Strong acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃) can cleave ethers. masterorganicchemistry.com Depending on the substrate, the mechanism can proceed via an Sₙ1 or Sₙ2 pathway. wikipedia.org For the butoxy group, which involves a primary carbon attached to the oxygen, an Sₙ2 mechanism would be expected with HI, where the iodide ion attacks the butyl group's terminal carbon after protonation of the ether oxygen. wikipedia.org Oxidative cleavage can also be accomplished with reagents like aqueous bromine or a combination of ceric ammonium (B1175870) nitrate (B79036) and sodium bromate, which can convert ethers to corresponding carbonyl compounds. masterorganicchemistry.comacs.org

Reduction Reactions of the Bromine Atom

The bromine atom of this compound can be removed through reduction, a process known as hydrodebromination or dehalogenation, to yield 6-butoxynaphthalene. This reaction replaces the C-Br bond with a C-H bond.

Catalytic hydrogenation is a common method for this transformation, often employing a palladium catalyst (e.g., palladium on carbon) in the presence of a hydrogen source. Another approach involves the use of reducing agents. For instance, in processes related to the synthesis of bromonaphthol derivatives, sodium bisulfite has been used to reduce excess bromine and can also cause some reduction of organic bromine. google.com In the context of Grignard or other organometallic coupling reactions, dehalogenation can occur as a side reaction, especially when using catalysts like Ni(dppp)Cl₂ in solvents such as diethyl ether. worktribe.com

Mechanistic Investigations of Key Transformations

The mechanisms of the palladium-catalyzed substitution reactions are well-studied.

Suzuki-Miyaura Coupling: The catalytic cycle generally begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) species. Concurrently, the boronic acid is activated by a base to form a more nucleophilic borate (B1201080) species. Transmetalation then occurs, where the aryl group from the borate replaces the bromide on the palladium center. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction also initiates with oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine. Deprotonation by the base in the reaction mixture forms a palladium-amido complex. The final, crucial step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Ether Cleavage: The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. For the butoxy group (a primary alkyl ether), the Sₙ2 pathway is favored. wikipedia.org The reaction starts with the protonation of the ether oxygen by a strong acid, making the butoxy group a better leaving group (an alcohol). A nucleophile, such as a bromide or iodide ion, then performs a backside attack on the less sterically hindered carbon of the butyl group, displacing 6-bromo-2-naphthol and forming a butyl halide. wikipedia.orgyoutube.com In contrast, oxidative cleavage by fungal peroxygenase is proposed to proceed via a hydrogen abstraction and oxygen rebound mechanism. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments provide a complete picture of the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For 2-Bromo-6-butoxynaphthalene, the spectrum is typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). The signals are divided into two distinct regions: the aromatic region (for the naphthalene (B1677914) core protons) and the aliphatic region (for the butoxy group protons).

The aromatic proton signals for 2-Bromo-6-alkoxynaphthalenes have been documented, showing characteristic shifts and coupling patterns. uchile.cl The proton at position 1 (H-1), adjacent to the bromine-bearing carbon, typically appears as a singlet or a narrowly split doublet. uchile.cl The remaining five aromatic protons produce a set of doublets and doublets of doublets, consistent with the substitution pattern.

The butoxy side chain exhibits four distinct proton signals: a triplet for the terminal methyl (-CH₃) group, a triplet for the methylene (B1212753) group attached to the oxygen (-OCH₂-), and two multiplets for the two central methylene groups (-CH₂CH₂-).

Detailed ¹H NMR spectral data are presented in the table below. uchile.cl

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.90 | s | - |

| H-8 | ~7.63 | d | 8.8 |

| H-4 | ~7.58 | d | 8.6 |

| H-3 | ~7.48 | dd | J₁ = 8.8, J₂ = 1.8 |

| H-5 | ~7.15 | dd | J₁ = 9.1, J₂ = 2.5 |

| H-7 | ~7.09 | d | ~2.3 |

| -OCH₂- | ~4.08 | t | ~6.5 |

| -OCH₂CH₂ - | ~1.85 | m | - |

| -CH₂CH₂ CH₃ | ~1.55 | m | - |

| -CH₃ | ~1.00 | t | ~7.4 |

| Note: Data for aromatic protons are based on published values for 2-bromo-6-alkoxynaphthalenes. uchile.cl Data for the butoxy chain are estimated based on typical values for n-butoxy aromatic ethers. |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The spectrum for this compound is expected to show 14 distinct signals, corresponding to the 10 carbons of the naphthalene ring system and the 4 carbons of the butoxy group.

Published supplementary materials confirm the availability of ¹³C NMR spectra for this compound. researchgate.net The carbon attached to the bromine atom (C-2) and the carbon attached to the butoxy group (C-6) can be identified by their characteristic chemical shifts. The remaining eight aromatic carbons can be assigned based on their multiplicity (in a DEPT experiment) and comparison with related structures. The four aliphatic carbons of the butoxy chain appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 (C-O) | ~157 |

| C-8a (Quaternary) | ~135 |

| C-4 | ~131 |

| C-8 | ~130 |

| C-5 | ~130 |

| C-4a (Quaternary) | ~129 |

| C-3 | ~128 |

| C-2 (C-Br) | ~118 |

| C-7 | ~119 |

| C-1 | ~107 |

| -O CH₂- | ~68 |

| -OCH₂CH₂ - | ~31 |

| -CH₂CH₂ CH₃ | ~19 |

| -CH₃ | ~14 |

| Note: Chemical shifts are predicted based on established substituent effects and data for analogous compounds. Actual experimental values may vary slightly. |

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the butoxy chain (-OCH₂-CH₂-CH₂-CH₃). It would also reveal couplings between adjacent aromatic protons, such as between H-7 and H-8, and between H-3 and H-4, helping to trace the connectivity around the naphthalene rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). google.com It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~4.08 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). google.comworktribe.com This allows for the connection of different molecular fragments. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the -OCH₂- protons (~4.08 ppm) to the C-6 carbon (~157 ppm), confirming the attachment point of the butoxy group.

Correlations from the H-5 and H-7 protons to the C-6 carbon.

Correlations from the H-1 and H-3 protons to the C-2 carbon, confirming the position of the bromine atom.

Correlations between the aromatic protons and the quaternary carbons (C-4a, C-8a), which are not visible in the HMQC spectrum, thus allowing for their assignment.

¹³C NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that causes little to no fragmentation. It is particularly useful for determining the accurate molecular mass of a compound. For a relatively small molecule like this compound, MALDI-TOF analysis would produce a spectrum dominated by the molecular ion peak.

A key feature would be the isotopic pattern resulting from the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br ([M]⁺) and another, two mass units higher, for the molecule containing ⁸¹Br ([M+2]⁺), with nearly equal intensity.

| Ion | Expected m/z (Monoisotopic) | Description |

| [C₁₄H₁₅⁷⁹BrO]⁺ | 278.03 | Molecular ion with ⁷⁹Br |

| [C₁₄H₁₅⁸¹BrO]⁺ | 280.03 | Molecular ion with ⁸¹Br |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a standard method for identifying and quantifying volatile and semi-volatile organic compounds. The synthesis of this compound has been confirmed using GC-MS analysis.

In a GC-MS experiment, the compound would first elute from the GC column at a characteristic retention time. Upon entering the mass spectrometer (typically using electron ionization, EI), it would generate a mass spectrum. The spectrum would show the molecular ion (M⁺˙) with the characteristic bromine isotope pattern at m/z 278 and 280. Additionally, electron ionization would cause the molecule to fragment in a predictable manner, providing further structural information. Common fragmentation pathways would likely include:

Loss of the butyl radical: [M - C₄H₉]⁺ leading to a fragment at m/z 221/223.

Loss of butene (McLafferty rearrangement): [M - C₄H₈]⁺˙ leading to a fragment corresponding to 6-bromo-2-naphthol (B32079) at m/z 222/224.

Loss of the entire butoxy radical: [M - OC₄H₉]⁺ leading to a naphthyl cation at m/z 205/207.

MALDI-TOF Mass Spectrometry

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by a combination of absorptions arising from the naphthalene core, the butoxy side chain, and the carbon-bromine bond. researchgate.netacs.org

The high-frequency region of the spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretches from the naphthalene ring typically appear just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the butyl group of the butoxy chain are observed in the 2850-3000 cm⁻¹ range.

The "fingerprint region" (below 1500 cm⁻¹) is particularly informative for this compound. libretexts.org It contains the characteristic C-O-C stretching vibrations of the ether linkage, which are typically strong and found between 1260 cm⁻¹ and 1000 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring system produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the bromine atom can be confirmed by a C-Br stretching vibration, which typically appears in the lower frequency range of 600-500 cm⁻¹. The spectrum of 2-butoxynaphthalene (B1668118) is distinguished from its precursor, 2-naphthol (B1666908), by the absence of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of aliphatic C-H and C-O ether signals. chegg.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3100-3000 |

| Aliphatic C-H Stretch | Butoxy Chain (-CH₂, -CH₃) | 2960-2850 |

| Aromatic C=C Stretch | Naphthalene Ring | 1600-1450 |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1250 |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1040 |

| C-Br Stretch | Bromo-Aromatic | 600-500 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal XRD analysis would provide definitive information on its molecular conformation, crystal packing, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, studies on related naphthalene derivatives provide a clear framework for the expected results. tandfonline.comresearchgate.net XRD analysis of naphthalene derivatives reveals that the molecules often arrange in a short-range ordered manner, even in the liquid phase. tandfonline.comresearchgate.net In the solid state, the analysis determines key crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal lattice.

Furthermore, XRD elucidates the nature of intermolecular forces that govern the crystal packing. For aromatic systems like naphthalene, π–π stacking interactions are a dominant feature, where the electron-rich aromatic rings of adjacent molecules align. nih.gov The analysis would reveal the distances and angles of these interactions, as well as any other significant non-covalent interactions, such as those involving the bromine atom or the butoxy chain. This information is crucial for understanding the material's physical properties and for designing new materials, such as liquid crystals, where molecular orientation is paramount. nih.govmdpi.com

Table 2: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the atomic arrangement in the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths & Angles | Intramolecular geometric parameters calculated from atomic coordinates. |

| Intermolecular Interactions | Distances and geometries of non-covalent forces like π–π stacking and van der Waals forces. tandfonline.com |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in Material Characterization

Thermal analysis techniques are essential for characterizing the material properties of a compound, including its thermal stability and phase transitions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to this evaluation.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. scribd.com This analysis identifies thermal transitions where heat is absorbed (endothermic) or released (exothermic). For this compound, the most prominent endothermic event observed in a DSC thermogram is its melting point. Published data indicate a melting point in the range of 52–55.3 °C. worktribe.comuchile.cl In studies of liquid crystalline materials derived from this compound, DSC is used to determine the temperatures and enthalpy changes of various phase transitions, such as crystal-to-nematic or nematic-to-isotropic transitions. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu TGA is used to assess the thermal stability of a compound. The analysis generates a curve showing the percentage of initial mass remaining as the temperature increases. The onset temperature of mass loss indicates the beginning of decomposition or evaporation. Studies on complex organic molecules synthesized from this compound show that the naphthalene moiety contributes to high thermal stability, with decomposition often occurring at temperatures well above 250 °C. researchgate.netresearchgate.net

Table 3: Thermal Properties of this compound and Related Derivatives

| Analysis Technique | Property Measured | Typical Value / Observation | Reference |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 52-55.3 °C | worktribe.comuchile.cl |

| DSC | Phase Transitions | Used to identify mesophase transitions in liquid crystal derivatives. | mdpi.com |

| TGA | Decomposition Temperature (Tₔ) | Derivatives often show high stability with Tₔ > 250 °C. | researchgate.netresearchgate.net |

| TGA | Mass Loss | Measures the percentage of mass lost upon heating. | etamu.edu |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of 2-Bromo-6-butoxynaphthalene.

Molecular Geometry Optimization: The first step in a computational study is to find the most stable arrangement of atoms, known as the optimized geometry. For this compound, this involves calculating the total energy of the molecule for different atomic arrangements until the lowest energy conformation is found. Methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are commonly employed for such optimizations. nih.gov The naphthalene (B1677914) core is expected to be largely planar, while the butoxy side chain will have several rotatable bonds, leading to different possible conformers. The calculations would identify the most stable conformer by comparing their relative energies.

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The butoxy group, being an electron-donating group, is expected to increase the electron density on the naphthalene ring, particularly at the ortho and para positions. The bromine atom has a dual effect: it is electron-withdrawing through induction but can donate electron density through resonance.

The energies of the HOMO and LUMO are crucial as they relate to the molecule's reactivity and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For a related compound, 2-Bromo-6-fluoronaphthalene, the fused naphthalene ring is noted for its ability to accommodate electron density, and substitutions influence the HOMO and LUMO energy levels. ossila.com

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-311+G(d,p) |

This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the magnetic shielding tensors for each nucleus. researchgate.net These values can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By calculating the ¹H and ¹³C chemical shifts for all possible conformations, a weighted average spectrum can be generated that can be compared directly with experimental data. This comparison helps in assigning the peaks in the experimental spectrum to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comgrowingscience.com This calculation provides the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. The results can be used to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which are characteristic of the molecule's chromophore—in this case, the substituted naphthalene system.

A table comparing hypothetical predicted and experimental spectroscopic data is shown below.

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| H (aromatic) | 7.92 (s) | 7.90 (s) |

| H (aromatic) | 7.65 (d) | 7.63 (d) |

| H (aromatic) | 7.60 (d) | 7.58 (d) |

| H (aromatic) | 7.50 (dd) | 7.48 (dd) |

| H (aromatic) | 7.18 (dd) | 7.15 (dd) |

Hypothetical predicted data is for illustration. Experimental data is from a known source. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

The butoxy group of this compound is flexible, and the molecule can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational space. irb.hr In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior.

By running an MD simulation, one can:

Identify the most populated (i.e., most stable) conformations of the butoxy chain.

Determine the energy barriers for rotation around the C-O and C-C bonds of the side chain.

Understand how the flexibility of the side chain might influence the molecule's interaction with other molecules or its packing in a solid state.

The results of a conformational analysis are often presented as a potential energy surface, which shows the energy of the molecule as a function of one or more dihedral angles.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

DFT is widely used to study the mechanisms of chemical reactions. For this compound, this could involve predicting the outcomes of reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. DFT calculations have been successfully used to elucidate the stepwise mechanisms of reactions involving naphthyl ethers, such as the Claisen rearrangement. rsc.orgnih.gov

To predict a reaction mechanism, chemists would model the potential energy surface of the reaction. This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure for each step of the reaction.

This information allows for the determination of the most favorable reaction pathway and can provide insights into the role of catalysts or the effect of different substituents on the reaction rate.

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govresearchgate.netmdpi.com If this compound were part of a series of compounds being tested for a particular biological effect (e.g., as an enzyme inhibitor), QSAR could be employed to build a predictive model.

The general steps for a QSAR study are:

Data Collection: A dataset of structurally related compounds with their measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is tested using an external set of compounds not used in the model development.

Applications in Advanced Materials Science

Organic Electronic Materials Development

The aromatic naphthalene (B1677914) unit within 2-Bromo-6-butoxynaphthalene serves as a foundational element for creating larger π-conjugated systems essential for organic electronics. nih.gov Through chemical modification, typically using the bromo-substituent as a synthetic handle, this compound is incorporated into more complex molecules designed for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). echemi.com

The performance of organic electronic devices hinges on the efficiency of charge transport in the semiconducting material. tuni.fi The this compound moiety is used to construct donor-acceptor (D-A) type organic semiconductors, where the electron-rich alkoxy-naphthalene unit can act as a donor component.

A notable example involves the synthesis of a phenothiazine-based derivative, referred to as O-3 , which incorporates a 6-butoxynaphthalene unit. tuni.fi Phenothiazine (B1677639) is a well-known electron donor, and by coupling it with other groups, its charge transport properties can be finely tuned. researchgate.net In the O-3 molecule, the 6-butoxynaphthalene group was introduced to increase the electron density of the phenothiazine core and enhance solution processability due to its bulkier structure. tuni.fi

The charge transport mechanism in such organic semiconductors is complex, often described as a regime between delocalized band-like transport and localized hopping transport. aps.orgcnr.it It is heavily influenced by thermal fluctuations of molecular orbitals, which can localize the charge carrier. aps.org The mobility of charge carriers is a critical parameter. For the O-3 derivative, the bulk hole mobility was investigated. In its pristine, amorphous state, the mobility was measured to be relatively low. However, upon thermal annealing, the material crystallized, leading to a significant enhancement in hole mobility. This crystallization-enhanced mobility highlights the importance of solid-state packing and molecular order for efficient charge transport. tuni.fi

Another relevant material, 2-(4-octylphenyl)-6-n-butoxynaphthalene, has demonstrated high carrier mobilities, particularly in its ordered liquid crystalline phases. researchgate.net In its smectic E phase, it exhibited ambipolar (both hole and electron) transport with an exceptionally high mobility of 1.0 x 10⁻² cm²/Vs. researchgate.net This indicates that the butoxynaphthalene core is conducive to forming highly ordered structures that facilitate efficient charge movement.

Below is a data table summarizing the properties of the phenothiazine derivative O-3 incorporating the 6-butoxynaphthalene moiety.

| Compound | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Electrochemical Band Gap (E_g) |

| O-3 | -5.24 eV | -3.42 eV | 1.82 eV |

| Data sourced from electrochemical measurements. tuni.fi |

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and their performance is directly related to the charge carrier mobility of the semiconductor used. tuni.fi While this compound itself is not an active semiconductor, it serves as a crucial building block for materials designed for OFET applications. dr-dral.comresearchgate.net

The phenothiazine derivative O-3 , which contains the 6-butoxynaphthalene group, was specifically evaluated for its potential in OFETs. tuni.fi The introduction of the bulky butoxynaphthalene unit was intended to improve the material's processability, a key requirement for fabricating thin-film transistors. tuni.fi The most critical parameter for an OFET semiconductor is its charge mobility. The studies on O-3 revealed that its hole mobility could be significantly increased through thermal treatment, which induces crystallization. This finding is highly relevant for OFET fabrication, where achieving high mobility is essential for device performance. tuni.fi

Furthermore, research on related 2-phenylnaphthalene (B165426) derivatives has shown that these materials can form smectic mesophases that exhibit fast ambipolar carrier transport, with mobilities reaching up to 10⁻² cm²/Vs. researchgate.net Such high mobibilities make these materials promising candidates for active layers in high-performance OFETs. researchgate.net

This compound and its derivatives are recognized as important intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs). echemi.com In OLEDs, the luminescent properties of the organic materials are paramount. Donor-acceptor systems derived from 2-butoxynaphthalene (B1668118) have been investigated for their strong charge-transfer excitations and fluorescence, which are desirable for emissive layers in OLEDs. researchgate.net

Research on related binaphthyl phenothiazine derivatives has highlighted their potential for use in OLEDs, examining the interplay between conformational dynamics and electron transfer. researchgate.net While specific device data for a material directly synthesized from this compound is not detailed in the available literature, chemical suppliers specialize in providing these building blocks for the development of OLED materials, underscoring their relevance in the field. echemi.com The general strategy involves incorporating the butoxynaphthalene moiety into larger conjugated structures to tune the electronic and photophysical properties, aiming to create efficient and stable emitters or host materials for OLEDs. researchgate.netrsc.org

Role in Organic Field-Effect Transistors (OFETs)

Liquid Crystalline Materials

The rigid, rod-like shape of the naphthalene core makes this compound an excellent scaffold for the design of liquid crystals. The presence of the flexible butoxy chain at one end and the reactive bromo-group at the other allows for the synthesis of calamitic (rod-shaped) mesogens, which can exhibit various liquid crystalline phases, most notably the nematic phase. mdpi.comcolorado.edu

Nematic liquid crystals are technologically the most significant mesophase, widely used in display technologies. mdpi.comresearchgate.net this compound is a key starting material for creating advanced nematic materials. worktribe.com A prominent example is the synthesis of a homologous series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines (nO-NpQOMe), where the butoxy derivative (4O-NpQOMe ) is a member of the series (n=4). mdpi.comresearchgate.net

The synthesis involves a multi-step process:

The Grignard reagent of this compound is prepared by reacting it with magnesium. mdpi.com

This Grignard reagent is then reacted with 6-methoxyquinolinium chloride. mdpi.com

The resulting adduct is oxidized using o-chloranil to yield the final liquid crystalline compound, 4O-NpQOMe . mdpi.com

This synthetic route demonstrates how the bromo-functionality of this compound is used to couple the naphthalene core with a quinoline (B57606) moiety, creating a "kinked" molecular structure that favors the formation of a nematic phase. mdpi.com The butoxy group acts as a flexible tail, which is a common feature in nematogenic molecules. mdpi.comcolorado.edu The use of the 2,6-disubstituted naphthalene unit is particularly effective for producing nematic materials with high optical anisotropy. worktribe.com

The thermotropic behavior of liquid crystals, i.e., their phase transitions as a function of temperature, is their most defining characteristic. The series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, including the butoxy derivative 4O-NpQOMe , has been extensively studied using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). mdpi.comresearchgate.net

All compounds in this series, from n=3 to n=8, were found to exhibit a purely enantiotropic nematic phase. mdpi.com This means the nematic phase is thermodynamically stable and is observed upon both heating and cooling. mdpi.comresearchgate.net The presence of two "kinked" units (naphthalene and quinoline) in the molecular structure is believed to suppress more ordered smectic phases, ensuring that only the nematic phase appears. mdpi.com

The phase transition temperatures for the butoxy derivative (4O-NpQOMe ) are detailed in the table below. The material melts from a crystalline (Cr) state to a nematic (N) phase before transitioning to an isotropic (I) liquid upon heating. The reverse transitions occur upon cooling.

| Process | Cr → N or N → Cr | N → I or I → N | Nematic Range (°C) | ||

|---|---|---|---|---|---|

| Temp (°C) | ΔH (kJ·mol⁻¹) | Temp (°C) | ΔH (kJ·mol⁻¹) | ||

| Heating | 205.3 | 31.4 | 231.6 | 0.6 | 26.3 |

| Cooling | 175.1 | -23.7 | 230.1 | -0.5 | 55.0 |

Data obtained from DSC at a scan rate of 5 °C·min⁻¹. mdpi.com

The data shows a significant difference between the melting and freezing points, a phenomenon known as supercooling, which is common in such materials. mdpi.com The nematic phase exists over a temperature range of 26.3 °C upon heating and a much wider range of 55.0 °C upon cooling. mdpi.comresearchgate.net

Optical Anisotropy and Electro-optic Properties

The presence of the butoxy chain and the polarizable bromine atom on the naphthalene scaffold in this compound influences the dielectric anisotropy of the resulting liquid crystal molecules. nih.gov Dielectric anisotropy, the difference in dielectric permittivity parallel and perpendicular to the molecular axis, determines the response of the liquid crystal to an applied electric field. nih.gov By carefully designing the molecular structure, including the strategic placement of polar groups like the bromo-substituent, materials with specific electro-optic switching characteristics can be engineered. dtic.milnih.gov The synthesis of liquid crystals often involves palladium-catalyzed cross-coupling reactions where the bromo-substituent on the naphthalene ring serves as a reactive site for introducing other molecular fragments, allowing for the fine-tuning of both optical and electro-optic properties. worktribe.com

Potential in Display Technologies

The unique properties of liquid crystals derived from this compound make them promising candidates for use in advanced display technologies. myskinrecipes.comworktribe.com The high optical anisotropy of these materials is particularly advantageous for applications requiring high-contrast and fast-switching displays, such as in twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). worktribe.com In these devices, the ability of the liquid crystal to efficiently rotate the plane of polarized light is directly related to its birefringence.

Furthermore, the development of ferroelectric liquid crystal displays (FLCDs) has opened up new possibilities for materials with fast switching speeds. worktribe.com While this compound itself is not a ferroelectric liquid crystal, it serves as a crucial building block for the synthesis of host materials for ferroelectric mixtures. worktribe.com The tailored molecular architecture, enabled by the versatile chemistry of the bromo- and butoxy- groups, allows for the creation of materials that exhibit the necessary smectic C phase and can host chiral dopants to induce ferroelectricity. worktribe.com The ongoing research in this area focuses on synthesizing new naphthalene-based compounds to improve the performance of liquid crystal displays, aiming for lower driving voltages, wider viewing angles, and faster response times. nih.govmdpi.com

Fluorescent Probes and Sensors

The naphthalene scaffold is an excellent fluorophore due to its conjugated aromatic system. mdpi.com This inherent fluorescence can be modulated by the introduction of various functional groups, making naphthalene derivatives, including those synthesized from this compound, valuable components in the design of fluorescent probes and sensors. mdpi.comthno.org

Design Principles for Naphthalene-based Fluorophores

The design of naphthalene-based fluorophores hinges on several key principles. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are finely tuned by the electronic nature of the substituents on the naphthalene ring. mdpi.comthno.org For instance, electron-donating groups like the butoxy group in this compound can enhance the fluorescence quantum yield.

A common strategy in designing fluorescent probes is to incorporate a recognition site for a specific analyte, which, upon binding, modulates the fluorescence of the naphthalene core. nih.govnih.gov The bromo-substituent in this compound is a key functional handle for introducing such recognition moieties through various chemical reactions. This allows for the creation of "turn-on" or "turn-off" fluorescent sensors where the fluorescence is either enhanced or quenched upon interaction with the target analyte. nih.govrsc.org The design often utilizes mechanisms like Photoinduced Electron Transfer (PET), where the binding event disrupts an electron transfer process that initially quenches the fluorescence. rsc.org

Chemosensor Applications

Naphthalene-based fluorescent probes have been successfully employed for the detection of a wide range of analytes, including metal ions and biomolecules. mdpi.comnih.govrsc.org For example, a fluorescent probe for the detection of copper ions (Cu2+) was developed using a naphthalimide derivative synthesized from 4-bromo-1,8-naphthalene anhydride. nih.govnih.gov The probe exhibited high selectivity and sensitivity for Cu2+, with the fluorescence being quenched upon the addition of the metal ion. nih.govnih.gov

In another study, a naphthalene-based probe was designed for the selective detection of cysteine, an important amino acid. rsc.org This probe operated on a "turn-on" mechanism with a large Stokes shift, making it suitable for bioimaging applications. rsc.org The versatility of the naphthalene scaffold, accessible through precursors like this compound, allows for the development of a diverse array of chemosensors for various applications in environmental monitoring, clinical diagnostics, and cellular imaging. thno.org

Polymer Science and Macromolecular Chemistry

The bifunctional nature of this compound, with its reactive bromo group and modifiable naphthalene core, makes it a valuable monomer in polymer science. The bromo-substituent can participate in various cross-coupling reactions, such as Suzuki and Yamamoto couplings, to form carbon-carbon bonds and create conjugated polymers. core.ac.ukmdpi.com These polymers, incorporating the naphthalene unit into their backbone, often exhibit interesting electronic and photophysical properties.

For instance, alternating copolymers of 1,5-dialkoxynaphthalene-2,6-diyl and N-phenylcarbazole-2,7-diyl have been synthesized via Suzuki coupling, demonstrating the utility of di-substituted naphthalenes in creating well-defined polymer architectures. core.ac.uk Similarly, Yamamoto polycondensation has been used to synthesize naphthalene homopolymers with carbazolyl side chains. core.ac.uk These naphthalene-containing polymers are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices due to their luminescent properties. core.ac.uk

Furthermore, hyper-cross-linked polymers (HCLPs) have been synthesized from naphthalene and its derivatives, resulting in materials with high specific surface areas and thermal stability. researchgate.net These porous polymers have potential applications in gas adsorption and as catalytic supports. mdpi.comresearchgate.net The ability to functionalize the naphthalene monomer prior to polymerization allows for the tuning of the resulting polymer's properties. mdpi.com

| Polymerization Method | Monomer Type | Resulting Polymer | Potential Application |

| Suzuki Coupling | 2,6-dibromo-1,5-dihexyloxynaphthalene, carbazole-2,7-diboronic acid ester | Alternating copolymer | PLEDs |

| Yamamoto Polycondensation | 1,5-bis(carbazolylalkoxy)-2,6-dibromonaphthalene | Homopolymer with side chains | PLEDs |

| Friedel–Crafts Crosslinking | Naphthalene, methylal | Hyper-cross-linked polymer | Gas adsorption, Catalytic support |

| Oxidative Coupling | Naphthalene | Polynaphthalene | Solid acid catalyst (after sulfonation) |

This table provides an interactive overview of polymerization methods involving naphthalene-based monomers.

Supramolecular Host Materials

The planar and aromatic nature of the naphthalene ring makes it an ideal building block for the construction of supramolecular host materials. rsc.orgsioc-journal.cn These hosts can form inclusion complexes with various guest molecules through non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. acs.orgresearchgate.net The butoxy and bromo substituents on this compound can be further functionalized to introduce specific recognition sites or to tune the solubility and self-assembly properties of the host molecule.

Naphthalene-diimide (NDI) derivatives, for example, have been extensively studied for their ability to form supramolecular assemblies with applications in organic optoelectronics. thieme-connect.de While not directly synthesized from this compound, the principles of their design are relevant. The functionalization of the naphthalene core is crucial for controlling the optoelectronic properties and morphology of the resulting supramolecular materials. thieme-connect.de

In another example, host materials for phosphorescent organic light-emitting diodes (PhOLEDs) have been created by incorporating naphthalene units into a 9,9'-spirobifluorene (SBF) framework. sioc-journal.cn These materials exhibit high glass transition temperatures and triplet energy levels, making them suitable for hosting phosphorescent emitters. sioc-journal.cn The study of host-guest chemistry involving naphthalene derivatives is an active area of research, with potential applications in drug delivery, sensing, and molecular recognition. rsc.orgacs.orgresearchgate.net

Advanced Functional Materials (General)

The compound this compound serves as a crucial intermediate in the field of materials science, particularly in the synthesis of advanced functional materials. smolecule.commyskinrecipes.com Its rigid, aromatic naphthalene core, combined with the specific 2,6-substitution pattern, makes it a valuable building block for creating molecules with unique optical and electronic properties. smolecule.comworktribe.com The bromo- and butoxy- groups provide sites for further chemical modification, allowing for the construction of complex molecular architectures tailored for specific applications. smolecule.com

A significant area of application for this compound is in the development of thermotropic liquid crystals. myskinrecipes.com The 2,6-disubstituted naphthalene unit is a well-established mesogen, a fundamental component of a molecule that induces the formation of liquid crystalline phases. tandfonline.comrsc.orgworktribe.combohrium.com The linear, rod-like shape of molecules derived from this core facilitates the self-assembly into ordered, yet fluid, states that are characteristic of liquid crystals. These materials are of great interest for applications in electro-optical devices, including displays. worktribe.comworktribe.com

Detailed Research Findings

Detailed research has demonstrated the utility of this compound as a precursor for novel liquid crystalline compounds. In one notable study, a homologous series of kinked liquid crystals, 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines (nO-NpQOMe), was synthesized and characterized. mdpi.comnih.govresearchgate.net The synthesis for the butoxy derivative (n=4 in the series, denoted as 4O-NpQOMe) begins with this compound. mdpi.comresearchgate.net

The synthetic route involves converting this compound into a Grignard reagent by reacting it with magnesium. mdpi.comresearchgate.net This organometallic intermediate is then reacted with an activated 6-methoxyquinolinium salt. The resulting 1,2-dihydroquinoline (B8789712) adduct is subsequently oxidized to yield the final liquid crystalline compound, 4O-NpQOMe. mdpi.comresearchgate.net

The incorporation of the 6-butoxynaphthalene moiety was shown to be critical for the material's thermotropic behavior. The entire series of synthesized compounds (n=3 to n=8) exhibited an enantiotropic nematic phase, which is the most crucial phase for many technological applications. mdpi.comresearchgate.net The nematic phase was observed over a medium-to-high temperature range. mdpi.comnih.govresearchgate.net

The thermal properties of these naphthalene-derived liquid crystals were investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). mdpi.comnih.gov For the specific compound derived from this compound (4O-NpQOMe), the nematic phase was readily identified. mdpi.com The research highlights how the rigid naphthalene core contributes to the formation of a stable nematic mesophase. mdpi.comresearchgate.net

The table below summarizes the phase transition temperatures and corresponding enthalpy changes for the liquid crystal compound 4O-NpQOMe, which was synthesized using this compound.

| Process | Cr → N or N → I Transition | I → N or N → Cr Transition | ||

|---|---|---|---|---|

| Temp. (°C) | ΔH (kJ·mol⁻¹) | Temp. (°C) | ΔH (kJ·mol⁻¹) | |

| Heating | 205.3 (Cr → N) | 27.9 | 231.6 (N → I) | 1.1 |

| Cooling | 175.1 (N → Cr) | -23.9 | 230.1 (I → N) | -1.0 |

Key to abbreviations:

Cr: Crystalline phase

N: Nematic phase

I: Isotropic liquid phase

Cr → N: Melting from Crystalline to Nematic phase

N → I: Clearing, transition from Nematic to Isotropic liquid phase

I → N: Transition from Isotropic liquid to Nematic phase on cooling

N → Cr: Freezing from Nematic to Crystalline phase on cooling

This research exemplifies how this compound is a valuable synthon for creating advanced functional materials. The palladium-catalyzed cross-coupling reactions of such bromo-naphthalene scaffolds are also a widely used strategy to access diverse and complex structures for materials science and medicinal chemistry. nih.govlibretexts.orgbeilstein-journals.org By modifying the structure through reactions at the bromine position, researchers can fine-tune the properties of the final materials, such as the temperature range of the liquid crystal phase and the optical anisotropy, to meet the demands of specific applications. rsc.org

Applications in Pharmaceutical and Medicinal Chemistry Research

Intermediate in Organic Synthesis for Pharmaceutical Compounds

2-Bromo-6-butoxynaphthalene is primarily utilized as an intermediate in the synthesis of a variety of organic molecules with potential pharmaceutical value. smolecule.com The presence of the bromine atom at the 2-position and the butoxynaphthalene moiety provides two reactive sites that can be selectively modified to build more elaborate molecular architectures.

One common synthetic strategy involves the Williamson ether synthesis, where 6-bromo-2-naphthol (B32079) is reacted with an appropriate butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane (B1219991), in the presence of a base to form the ether linkage. chemicalbook.comgoogle.com For instance, a method describes the reaction of 6-bromo-2-naphthol with 1-iodobutane in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) to yield this compound. google.com Another approach involves the use of 1,1'-azobis(dicyclohexylcarbonitrile) (ADDP) and triphenylphosphine (B44618) in THF with butan-1-ol and 6-bromonaphthalen-2-ol. google.com

The bromine atom on the naphthalene (B1677914) ring is particularly useful for introducing further diversity. It can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of a wide array of derivatives. This strategic positioning of functional groups makes this compound a valuable precursor for creating libraries of compounds for drug discovery screening.

Table 1: Synthetic Applications of this compound

| Reaction Type | Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 6-bromo-2-naphthol, 1-iodobutane | Sodium hydride, THF, DMF | This compound | google.com |

| Mitsunobu Reaction | 6-bromonaphthalen-2-ol, butan-1-ol | ADDP, triphenylphosphine, THF | This compound | google.com |

Exploration of Biological Activities

Research has extended beyond the synthetic utility of this compound to explore the biological activities of its derivatives. These investigations have unveiled potential therapeutic applications in several key areas.

Derivatives of naphthalene, including those structurally related to this compound, have demonstrated anti-inflammatory properties. For example, 2-Bromo-6-methoxynaphthalene (B28277), a closely related compound, is an intermediate in the production of the well-known anti-inflammatory drug Naproxen. medchemexpress.com While direct studies on the anti-inflammatory activity of this compound itself are not extensively detailed in the provided results, the structural similarity to known anti-inflammatory agents suggests that its derivatives could also exhibit this activity. Research into p-aminophenol derivatives for preventing leukotriene formation, which are mediators of inflammation, has utilized this compound in their synthesis. google.com

The potential of naphthalene derivatives as antimicrobial agents has been a subject of interest. While specific studies focusing solely on the antifungal activity of this compound are limited in the provided search results, related naphthalene derivatives have shown promise. The investigation of various substituted naphthalenes could potentially include analogs of this compound in broader antifungal screening programs.

The cytotoxicity of naphthalene-containing compounds against various cancer cell lines is an active area of research. smolecule.com Derivatives of this compound have been explored for their potential as anticancer agents. For instance, the synthesis of naphthoquinone-based chalcones, which have shown potent antitumor activity, can involve intermediates structurally related to this compound. inca.gov.br Similarly, benzimidazole (B57391) derivatives bearing a naphthalene moiety have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines, with some compounds showing significant efficacy. researchgate.net Chalcone derivatives incorporating a bromo-substituted ring have also been synthesized and tested for their in vitro cytotoxicity against breast cancer cell lines. researchgate.net

Table 2: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Cell Lines/Model | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Leukotriene formation inhibition | Used as an intermediate for compounds designed to inhibit leukotriene formation. | google.com |

| Cytotoxic Activity | Human breast cancer cell line (MCF-7) | Chalcone derivatives with bromo substitutions show moderate activity. | researchgate.net |

| Cytotoxic Activity | Various human cancer cell lines | Benzimidazole derivatives with naphthalene show good antiproliferative activity. | researchgate.net |

| Antiviral Activity | Hepatitis C Virus (HCV) | Exhibits potential antiviral properties against HCV. | smolecule.com |